4-Methyl-2H-chromene
Description
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-methyl-2H-chromene |
InChI |
InChI=1S/C10H10O/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3 |
InChI Key |
KTFBBRWUJNKOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOC2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2H-chromene can be synthesized through various methods. One common approach involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the cyclization of o-hydroxyacetophenone derivatives with aldehydes in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Mechanochemical methods, such as high-speed ball milling, have been developed to synthesize this compound under solvent-free conditions, making the process more sustainable .
Chemical Reactions Analysis
One-Pot Multicomponent Reactions
The most efficient synthetic routes involve three-component reactions under mild conditions:
Green Chemistry Approaches
Recent advances emphasize sustainable methods:
Ultrasound-Assisted Synthesis ( ):
-
Reactants: 2-Hydroxybenzaldehyde derivatives + Meldrum's acid
-
Conditions: Tomato juice/water, RT, 5-15 min ultrasound
-
Yield: >99% for coumarin-3-carboxylic acids
-
Advantages: Biocatalytic medium, no toxic solvents
-
Components: Malononitrile, salicylaldehyde, nitroalkanes
-
Conditions: RT, pH 7, 6-8 hr
-
Yield: 78-85%
-
Features: Enzymatic catalysis, ambient conditions
Base-Catalyzed Cyclization ( )
The predominant mechanism involves three stages:
-
Knoevenagel Condensation : Formation of α,β-unsaturated nitrile
-
Michael Addition : Attack by phenolic oxygen on electron-deficient system
-
Tautomerization : Final aromatization to 4-Me-2H-chromene
Key intermediates confirmed by:
Ring Substitution Patterns
Spiroannulation Reactions ( )
Microwave-assisted synthesis (300W, DMF, 10 min):
text7,8-Dihydroxy-4-Me-2H-ch + Cyclohexanone → Spiro[chromene-2,1'-cyclohexane]
Catalytic Systems Comparison
| Catalyst Type | Example | TOF (h⁻¹) | TON | Sustainability Index |
|---|---|---|---|---|
| Inorganic base | Ca(OH)₂ | 45 | 380 | Moderate (recyclable 3×) |
| Organocatalyst | DBU | 112 | 850 | High (solvent-free) |
| Biocatalyst | Baker's yeast | 28 | 150 | Excellent (natural pH) |
| Nanocatalyst | SiO₂-NH₂ | 205 | 1200 | Outstanding (recyclable 8×) |
Scientific Research Applications
Mechanism of Action
The biological activity of 4-Methyl-2H-chromene is attributed to its ability to interact with various molecular targets. For instance, its anticancer activity is linked to the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromene derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and ring configuration. Below is a comparative analysis of 4-Methyl-2H-chromene with structurally related compounds.
Structure-Activity Relationships (SAR)
- Substituent Position : Methyl groups at the 4-position (as in this compound) enhance thermal stability but may reduce bioavailability due to increased hydrophobicity .
- Electron-Withdrawing Groups : Nitro or bromo substituents at the 3-position improve anticancer activity by enhancing electrophilic interactions with cellular targets .
- Amino vs. Alkoxy Groups: Amino-substituted chromenes exhibit broader antimicrobial spectra, whereas alkoxy derivatives are more effective in CNS-related applications (e.g., anticonvulsants) .
Biological Activity
4-Methyl-2H-chromene, a derivative of the chromene family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological properties of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound belongs to a class of compounds known for their wide-ranging pharmacological properties. These include anticancer, antimicrobial, antidiabetic, and neuroprotective effects. The structural simplicity of chromenes allows for various modifications that can enhance their biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. One study demonstrated that derivatives of this compound could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tubulin polymerization. This mechanism leads to cell cycle arrest at the G2/M phase and subsequent cell death .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 ± 2 | Caspase activation |
| Compound B | 10 ± 1 | Tubulin polymerization inhibition |
| Compound C | 20 ± 3 | Induction of apoptosis via mitochondrial pathway |
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens, including bacteria and fungi. A study reported that certain derivatives exhibited notable activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 1.95 to 3.9 µg/mL .
Table 2: Antimicrobial Efficacy of this compound Derivatives
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| MRSA | 1.95 - 3.9 | Moderate |
| E. coli | 5 - 10 | High |
| Candida albicans | 10 - 15 | Moderate |
Antidiabetic Activity
Another area of research focuses on the antidiabetic effects of this compound. Certain derivatives have shown promise in inhibiting key enzymes involved in glucose metabolism, thus potentially lowering blood sugar levels .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications at specific positions on the chromene ring can significantly influence their potency and selectivity.
Key Findings:
- Substituents at Position 4: Electron-withdrawing groups tend to enhance anticancer activity.
- Hydroxyl Groups: Presence at positions 6 and 7 increases antimicrobial efficacy.
- Alkyl Chains: Influence solubility and bioavailability, impacting overall effectiveness in biological systems .
Case Studies
- Study on Mcl-1 Inhibition: A recent study evaluated various coumarin derivatives related to chromenes for their ability to inhibit Mcl-1, a protein associated with cancer cell survival. The most potent derivative showed an IC50 value of µM, indicating strong potential for therapeutic development against resistant cancer types .
- Antimicrobial Evaluation: Another investigation assessed the antimicrobial properties of novel chromene sulfonamide hybrids, revealing that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What established synthetic methodologies are used to prepare 4-Methyl-2H-chromene and its derivatives?
- Methodological Answer : this compound derivatives are typically synthesized via cyclization or oxidation reactions. For example, hypervalent iodine reagents like hydroxy(tosyloxy)iodobenzene (HTIB) oxidize this compound to yield cis-3,4-dialkoxy-4-methyl-3,4-dihydro-2H-chromenes under solvent-free conditions . Other approaches include base-mediated annulation of ortho-hydroxychalcones with bromoallyl sulfones to form 4H-chromene analogs, though this requires optimization of base strength and reaction time . For amino-substituted derivatives, ammonium acetate can be used in condensation reactions at elevated temperatures (e.g., 130°C) .
Q. How is X-ray crystallography employed to resolve the structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL97 for refinement and SHELXS97 for structure solution) is standard for determining bond lengths, angles, and stereochemistry. For example, studies on brominated 2H-chromenes revealed deviations in dihedral angles between the benzene and heterocyclic rings, critical for understanding substituent effects . Data collection with Bruker APEX2 detectors and refinement with PLATON or Mercury software ensure accuracy in crystallographic parameters .
Q. What functionalization strategies are effective for modifying the chromene core?
- Methodological Answer : Electrophilic substitution at the C-4 position is common due to the electron-rich nature of the chromene ring. Bromination using NBS or iodination with HTIB introduces halogens . Hydroxy groups can be introduced via demethylation of methoxy precursors under acidic conditions . For amino derivatives, reductive amination or nucleophilic substitution with ammonium acetate is effective .
Advanced Research Questions
Q. What is the mechanistic pathway for the oxidation of this compound using hypervalent iodine reagents?
- Methodological Answer : HTIB-mediated oxidation proceeds via a radical or iodonium ion intermediate. For this compound, the reaction generates cis-3,4-dialkoxy products due to stereospecific addition across the C3-C4 double bond. Computational studies (e.g., DFT) suggest that the cis selectivity arises from minimized steric hindrance during alkoxy group addition . Contrastingly, 2H-thiochromenes under similar conditions yield trans products, highlighting electronic effects on regioselectivity .
Q. How can contradictions between spectroscopic data and crystallographic results be resolved for chromene derivatives?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For instance, NMR may show averaged signals for rapidly interconverting conformers, while SC-XRD captures a static structure. To resolve this, variable-temperature NMR and NOESY experiments can identify conformational flexibility, complemented by Hirshfeld surface analysis of crystallographic data to assess intermolecular interactions .
Q. What strategies improve regioselectivity in cyclization reactions forming this compound scaffolds?
- Methodological Answer : Regioselectivity in annulation reactions (e.g., forming 4H- vs. 2H-chromenes) depends on substrate electronics and catalyst choice. For example, using bulky bases like DBU favors 6-endo-dig cyclization to 4H-chromenes, while smaller bases (e.g., K₂CO₃) may lead to 5-exo-dig pathways. Computational modeling of transition states (e.g., Gaussian09) helps predict dominant pathways .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, Fukui indices indicate high nucleophilicity at C-4, guiding functionalization strategies. Molecular docking studies (AutoDock Vina) further correlate substituent effects with bioactivity .
Methodological Best Practices
Q. What analytical techniques are critical for confirming purity and structure of this compound derivatives?
- Answer :
- Chromatography : HPLC or silica gel column chromatography (eluent: hexane/ethyl acetate) for purification .
- Spectroscopy : ¹H/¹³C NMR (chemical shifts for olefinic protons at δ 5.5–6.5 ppm), IR (C=O stretch ~1650 cm⁻¹), and HRMS .
- Thermal Analysis : DSC to assess melting points and polymorphic transitions .
Q. How to design experiments to study the biological activity of this compound derivatives?
- Answer :
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ calculations .
- Molecular Targets : Use SPR or ITC to measure binding affinity to enzymes (e.g., topoisomerase II).
- SAR Studies : Compare substituent effects (e.g., electron-withdrawing groups at C-4 enhance antiproliferative activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
